molecular formula C9H14O5 B2728115 (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid CAS No. 110796-49-1

(4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid

Cat. No.: B2728115
CAS No.: 110796-49-1
M. Wt: 202.206
InChI Key: HEPKTNRDGHRNEB-UHFFFAOYSA-N
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Description

(4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid is a high-purity chemical compound supplied for laboratory research use. This compound, with the CAS number 90200-35-4 and a molecular formula of C8H12O5, serves as a versatile building block in organic synthesis and medicinal chemistry research . The tetrahydropyran (THP) ring is a common structural motif found in numerous biologically active molecules and natural products . Notably, the 4H-pyran scaffold, which is structurally related, is recognized in research as a lead compound for its antitumoral, antibacterial, and antioxidant activities, and has been investigated as an inhibitor of CDK2, a target in colorectal cancer oncogenesis . As a dicarboxylic acid derivative, this compound is a valuable intermediate for the exploration of novel chemical entities and the synthesis of more complex structures. This product is intended for research purposes only and is not approved for use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[4-(carboxymethyl)oxan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c10-7(11)5-9(6-8(12)13)1-3-14-4-2-9/h1-6H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPKTNRDGHRNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid, a derivative of tetrahydropyran, has garnered attention in recent years due to its potential biological activities. This compound is part of a broader class of pyran derivatives, which are known for their diverse pharmacological properties including antibacterial, antioxidant, and anticancer activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H14O5\text{C}_8\text{H}_{14}\text{O}_5

This compound features a tetrahydropyran ring with a carboxymethyl group and an acetic acid moiety, contributing to its unique chemical properties.

Target Biological Pathways

Research indicates that this compound interacts with several biological pathways. Its mechanisms include:

  • Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various Gram-positive bacteria. In vitro studies have shown that it inhibits bacterial growth more effectively than traditional antibiotics like ampicillin .
  • Antioxidant Properties : The compound exhibits strong radical scavenging activity, as evidenced by DPPH assays. This antioxidant capacity is crucial for protecting cells from oxidative stress .
  • Anticancer Effects : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. Specifically, it has been shown to inhibit the proliferation of HCT-116 colorectal cancer cells by downregulating CDK2 expression and activating caspase pathways .

Case Studies and Experimental Data

  • Antibacterial Activity : A study evaluated several 4H-pyran derivatives, including this compound, against various bacterial strains. The results indicated that this compound had lower IC50 values compared to ampicillin, showcasing its potential as a new antibacterial agent .
  • Cytotoxicity Against Cancer Cells : In experiments involving HCT-116 cells, compounds derived from the tetrahydropyran structure exhibited significant cytotoxic effects with IC50 values ranging from 75 µM to 85 µM. These findings suggest that this compound could serve as a lead compound in cancer therapeutics .
  • Antioxidant Activity : The radical scavenging activity was measured using the DPPH assay, where this compound showed comparable efficacy to established antioxidants like butylated hydroxytoluene (BHT). The effective concentration (EC50) was determined to be significantly lower than many tested compounds .

Data Summary Table

Biological ActivityMeasured EffectReference
AntibacterialLower IC50 than ampicillin
AntioxidantEC50 comparable to BHT
CytotoxicityIC50 values 75 µM - 85 µM

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of tetrahydropyran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid have shown potential as histone deacetylase inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression associated with tumor growth. A study reported that certain tetrahydropyran derivatives inhibited the proliferation of prostate cancer cells by modulating histone acetylation levels, suggesting a pathway for developing new anticancer agents .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Its structural analogs have been designed to target specific receptors involved in inflammatory pathways, such as the CCR2 receptor, which is implicated in various inflammatory diseases including asthma and chronic obstructive pulmonary disease (COPD). The inhibition of such receptors can lead to reduced inflammation and improved therapeutic outcomes .

Biochemical Applications

Enzyme Inhibition
this compound and its derivatives have been evaluated for their ability to inhibit specific enzymes. For example, studies have shown that certain tetrahydropyran compounds can act as effective inhibitors of enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders .

Synthesis of Biologically Active Compounds
The compound serves as a versatile building block in the synthesis of more complex biologically active molecules. Its carboxymethyl group enhances solubility and reactivity, making it suitable for further functionalization. This property is particularly useful in drug development where modifications can lead to increased efficacy and reduced toxicity .

Material Science

Polymer Chemistry
In material science, this compound has been explored as a monomer for the synthesis of biodegradable polymers. These polymers can be utilized in various applications including drug delivery systems and environmentally friendly packaging materials. The incorporation of tetrahydropyran units into polymer backbones can enhance mechanical properties while maintaining biocompatibility .

Case Studies

Study Focus Findings
Cytotoxicity Assessment Prostate CancerTetrahydropyran derivatives showed significant inhibition of cell proliferation through histone deacetylation mechanisms .
Anti-inflammatory Research Asthma and COPDCompounds targeting CCR2 receptors demonstrated reduced inflammation markers in vivo .
Polymer Development Biodegradable MaterialsTetrahydropyran-based polymers exhibited enhanced mechanical properties suitable for drug delivery applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid and analogous compounds.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C)
This compound 85064-61-5 C₇H₁₂O₃ 144.2 Carboxymethyl, acetic acid Not reported
4-Methyltetrahydro-2H-pyran-4-carboxylic acid 233276-38-5 C₇H₁₂O₃ 144.2 Methyl, carboxylic acid Not reported
Tetrahydro-2H-pyran-2-carboxylic acid 51673-83-7 C₆H₁₀O₃ 130.14 Carboxylic acid (position 2) 88–95
{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid 946682-30-0 C₁₂H₂₁NO₅ 259.3 Boc-protected amino, acetic acid Not reported
Tetrahydro-4-(2-pyridinylmethyl)-2H-pyran-4-carboxylic acid 1393330-60-3 C₁₂H₁₅NO₃ 229.25 Pyridinylmethyl, carboxylic acid Not reported

Structural and Functional Insights

Positional Isomerism :

  • The parent compound’s carboxylic acid group is located at the 4-position of the tetrahydropyran ring, whereas Tetrahydro-2H-pyran-2-carboxylic acid (CAS: 51673-83-7) features the carboxylic acid at the 2-position . This positional difference significantly alters electronic properties and steric interactions, impacting reactivity and solubility .

Substituent Variations: 4-Methyltetrahydro-2H-pyran-4-carboxylic acid (CAS: 233276-38-5) replaces the carboxymethyl group with a methyl group, reducing its polarity and acidity compared to the parent compound . The Boc-protected amino derivative (CAS: 946682-30-0) introduces a sterically bulky tert-butoxycarbonyl (Boc) group, enhancing stability under basic conditions but complicating synthetic accessibility .

Heterocyclic Modifications :

  • Tetrahydro-4-(2-pyridinylmethyl)-2H-pyran-4-carboxylic acid (CAS: 1393330-60-3) incorporates a pyridine ring , introducing aromaticity and basicity, which are absent in the parent compound. This modification expands its utility in coordination chemistry and catalysis .

Physicochemical Properties :

  • The boiling point of Tetrahydro-2H-pyran-2-carboxylic acid (88–95°C) is lower than expected for the parent compound, likely due to reduced hydrogen-bonding capacity from a single carboxylic acid group .

Challenges in Comparison

  • Limited solubility data and inconsistent reporting of physical properties (e.g., melting points) for these compounds hinder direct comparisons. Structural complexity, such as in pyridine-containing derivatives, further complicates predictive modeling .

Preparation Methods

Cyclization Strategies for Tetrahydropyran Ring Formation

The tetrahydropyran core is typically constructed via acid-catalyzed cyclization or halogen-mediated ring-closing reactions. A prominent method, detailed in CN103508990A , involves the reaction of 3-chloropropionyl chloride with aluminum trichloride under ethylene gas to form 1,5-dichloropentanone. This intermediate undergoes hydrolysis and cyclization to yield tetrahydro-4H-pyran-4-one, a key precursor. Adapting this approach for the target compound would require introducing carboxylic acid groups at the 4-position.

Critical Considerations :

  • Catalyst Selection : Aluminum trichloride facilitates Friedel-Crafts acylation but requires strict temperature control (<10°C).
  • Halogenation : Substituting chlorine with cyano groups (via KCN/NaCN) could enable subsequent hydrolysis to carboxylic acids.

Carboxylation via Nitrile Hydrolysis

The hydrolysis of nitriles to carboxylic acids, as demonstrated in US20080306287A1 , offers a direct route. Starting from 4,4-dicyanotetrahydropyran, acidic hydrolysis (e.g., HCl, H2SO4) at 30–130°C yields the dicarboxylic acid derivative.

Optimization Parameters :

  • Acid Concentration : Higher HCl concentrations (≥6 M) improve reaction rates but risk side reactions.
  • Temperature : Yields peak at 90–110°C, balancing kinetics and thermal stability.

Catalytic Carboxylation with CO₂

A novel approach from ChemicalBook employs CO₂ under high pressure (1.1 MPa) with a Zr-Ce-Ti-Al composite oxide and cesium iodide catalyst. Applied to bis(2-chloroethyl)ether, this method achieves 95.9% yield of tetrahydro-4H-pyran-4-one. For the target compound, modifying the substrate to include methyl groups for subsequent oxidation could enable carboxylation.

Catalyst Performance :

Catalyst System Temperature CO₂ Flow Rate Yield
Zr-Ce-Ti-Al + CsI 90°C 35 L/min 95.9%

Oxidation of Alkyl-Substituted Intermediates

Oxidizing geminal methyl groups to carboxylic acids presents a viable pathway. For example, 4,4-dimethyltetrahydropyran can be treated with KMnO₄ under acidic conditions to form the dicarboxylic acid.

Reaction Conditions :

  • Oxidizing Agent : KMnO₄ in H2SO4/H2O (1:1).
  • Temperature : 80–100°C, with yields dependent on reaction time (12–24 hrs).

Functionalization of Tetrahydropyran-4-one

Tetrahydro-4H-pyran-4-one serves as a versatile intermediate. A two-step process involving:

  • Grignard Addition : Reaction with methylmagnesium bromide to form 4,4-dimethyltetrahydropyran.
  • Oxidation : Using Jones reagent (CrO3/H2SO4) to convert methyl groups to carboxylic acids.

Challenges : Steric hindrance at the 4-position may limit reaction efficiency, necessitating excess reagent or prolonged reaction times.

Comparative Analysis of Methods

Method Starting Material Key Reagents/Catalysts Yield Purity
Cyclization + Hydrolysis 3-Chloropropionyl chloride AlCl3, KCN, HCl ~70%* ≥99%
Nitrile Hydrolysis 4,4-Dicyanotetrahydropyran H2SO4, H2O 85–90% ≥98%
CO₂ Carboxylation Bis(2-chloroethyl)ether Zr-Ce-Ti-Al, CsI 95.9% 99.7%
Oxidation 4,4-Dimethyltetrahydropyran KMnO4, H2SO4 65–75% ≥95%

*Estimated based on analogous reactions.

Industrial-Scale Considerations

The CN103508990A process highlights scalability, using methylene chloride as a solvent and vacuum distillation for purification. For the target compound, continuous-flow reactors could enhance carboxylation efficiency, while membrane-based separation might reduce energy costs during acid purification.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of tetrahydropyran precursors with carboxylic acid derivatives. For example, analogous compounds (e.g., tetrahydro-2H-pyran-4-carboxylic acid derivatives) are synthesized via cyclization of aldehyde intermediates with aminopyridines, followed by carboxylation . Catalysts like palladium or copper are often used in coupling reactions, with solvents such as DMF or toluene optimizing reaction kinetics . Yield optimization requires precise temperature control (e.g., 80–120°C) and inert atmospheres to prevent side reactions .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodology : Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions on the tetrahydropyran ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal structure and stereochemistry, as demonstrated for similar carboxylic acid derivatives .
  • HPLC : Quantifies purity (>98% for research-grade material) using reverse-phase columns and UV detection .

Q. What are the documented physicochemical properties of this compound?

  • Data : While direct data for the target compound is limited, structurally related tetrahydropyran-4-carboxylic acid derivatives exhibit:

  • Melting Point : 87–89°C (for Tetrahydro-2H-pyran-4-carboxylic acid) .
  • Boiling Point : ~264.5°C under standard pressure .
  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water due to the hydrophobic tetrahydropyran ring .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations assess electron density distribution, identifying reactive sites (e.g., the carboxymethyl group as an electrophilic center). Studies on analogous compounds (e.g., 3-methyloxane-4-carboxylic acid) show that steric hindrance from the tetrahydropyran ring slows nucleophilic attack compared to linear carboxylic acids . Molecular docking simulations further predict interactions with biological targets, such as enzymes requiring carboxylate binding .

Q. What strategies resolve contradictions in reported synthetic yields for tetrahydropyran-carboxylic acid derivatives?

  • Analysis : Discrepancies arise from:

  • Catalyst Selection : Palladium catalysts (e.g., Pd/C) often yield >80% in hydrogenation steps, while copper-based systems may underperform (<60%) due to side reactions .
  • Solvent Effects : Polar solvents (e.g., DMF) enhance cyclization efficiency vs. non-polar solvents (e.g., toluene), which may favor byproduct formation .
  • Purification Techniques : Column chromatography with silica gel vs. recrystallization can alter reported purity and yield .

Q. How does the stereochemistry of the tetrahydropyran ring influence the compound’s biological activity?

  • Insights : While no direct bioactivity data exists for this compound, structurally similar analogs (e.g., 4-methyltetrahydro-2H-pyran-4-carboxylic acid) exhibit varied antimicrobial and anticancer properties depending on substituent orientation. For example, axial carboxyl groups enhance binding to bacterial penicillin-binding proteins, while equatorial positions reduce efficacy . Comparative studies using enantiomerically pure samples are recommended .

Methodological Recommendations

  • Synthetic Optimization : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps in carboxylation reactions .
  • Data Reproducibility : Report reaction conditions in detail (e.g., solvent purity, catalyst loading) to mitigate variability .
  • Biological Screening : Prioritize assays targeting carboxylase enzymes or GPCRs, given the compound’s structural similarity to known ligands .

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